

Spectroscopic Profile of 4-Iodobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzaldehyde

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data of **4-Iodobenzaldehyde** (C_7H_5IO), a key reagent in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Iodobenzaldehyde**, providing a quantitative overview for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.98	s	-	1H	Aldehyde (-CHO)
7.92	d	8.4	2H	Aromatic (ortho to -CHO)
7.65	d	8.4	2H	Aromatic (ortho to -I)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
191.4	Aldehyde Carbonyl (C=O)
138.4	Aromatic (quaternary, C-CHO)
135.5	Aromatic (CH, ortho to -I)
130.8	Aromatic (CH, ortho to -CHO)
102.3	Aromatic (quaternary, C-I)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1580	Strong	Aromatic C=C Stretch
~1200	Medium	C-H In-plane Bending
~820	Strong	C-H Out-of-plane Bending (para-substitution)
~520	Medium	C-I Stretch

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
232	High	[M] ⁺ (Molecular Ion)
231	High	[M-H] ⁺
203	Medium	[M-CHO] ⁺
104	Medium	[C ₇ H ₄ O] ⁺
76	High	[C ₆ H ₄] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-Iodobenzaldehyde**.

Materials & Equipment:

- **4-Iodobenzaldehyde** sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
- 5 mm NMR tubes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4-Iodobenzaldehyde** for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃

containing TMS as an internal standard.[1]

- Homogenization: Gently vortex the sample to ensure complete dissolution.
- Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to optimize its homogeneity, thereby improving spectral resolution.
 - Tune the probe for the desired nucleus (^1H or ^{13}C).
- Data Acquisition:
 - Acquire the ^1H spectrum using a standard single-pulse experiment.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of **4-Iodobenzaldehyde** to identify its functional groups.

Materials & Equipment:

- **4-Iodobenzaldehyde** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle

- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-Iodobenzaldehyde** with approximately 100-200 mg of dry KBr in an agate mortar.
 - Continue grinding until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.
- Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify and label the significant absorption peaks in the spectrum and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Iodobenzaldehyde**.

Materials & Equipment:

- **4-Iodobenzaldehyde** sample
- Volatile organic solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an Electron Ionization (EI) source

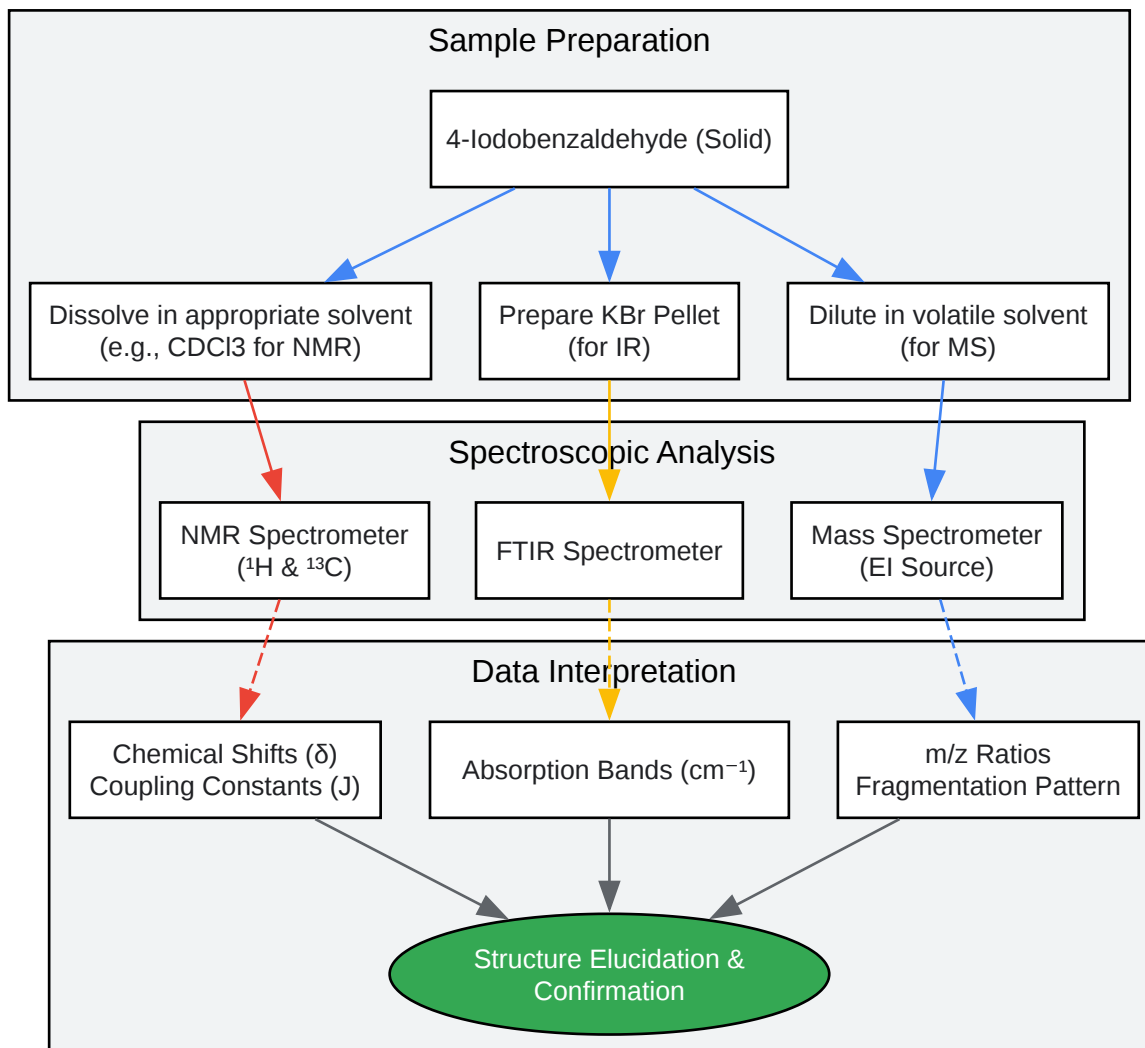
Procedure:

- **Sample Preparation:** Prepare a dilute solution of **4-Iodobenzaldehyde** in a suitable volatile solvent.
- **Introduction into the Mass Spectrometer:** Introduce the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe may be used.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z . Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pattern consistent with the observed spectrum. For aldehydes, common fragmentations include the loss of a hydrogen atom ($M-1$) and the formyl radical ($M-29$).^[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Iodobenzaldehyde**.

General Workflow for Spectroscopic Analysis of 4-Iodobenzaldehyde



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Caption: Workflow for the spectroscopic analysis of **4-Iodobenzaldehyde**.

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References

- 1. 4-Iodobenzaldehyde, CAS No. 15164-44-0 - iChemical [ichemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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